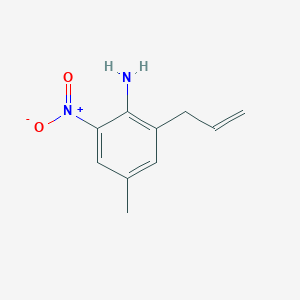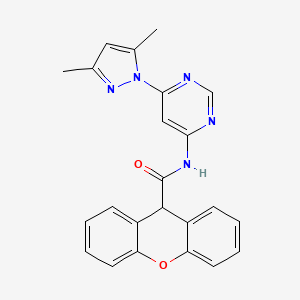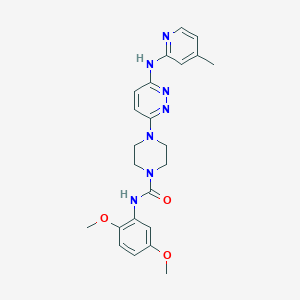![molecular formula C12H11NO4S2 B2842795 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid CAS No. 926213-55-0](/img/structure/B2842795.png)
3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as p-toluenesulfonamides . These are aromatic heterocyclic compounds containing a toluene that is p-substituted with a sulfonamide group . It is a small molecule with a chemical formula of C18H14FNO4S2 .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur as heteroatom . It also contains a sulfonyl group attached to a 4-methylphenyl group .Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives are diverse and depend on the functional groups present in the molecule . For instance, thiophene derivatives can undergo condensation reactions, such as the Gewald and Paal–Knorr reactions .Physical And Chemical Properties Analysis
The average molecular weight of this compound is 391.436 . The monoisotopic weight is 391.034827526 . The chemical formula is C18H14FNO4S2 .Applications De Recherche Scientifique
Synthesis of Optically Active Compounds
Research has highlighted the use of related sulfone compounds in the synthesis of optically active α-amino acid derivatives. These compounds serve as important building blocks for biologically active compounds. For instance, optically active syn-α-amidoalkylphenyl sulfones have been prepared from chiral aldehydes, yielding α,β-diamino acid esters and β-hydroxy-α-amino acid esters with significant diastereoselectivity (Foresti, Palmieri, Petrini, & Profeta, 2003).
Environmental Applications
The degradation pathways of thiophene compounds, similar to 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid, in environmental contexts have been studied, elucidating their fate after oil spills in oceans. These studies show the oxidation of thiophene compounds to carboxylic acids, contributing to our understanding of environmental remediation techniques (Andersson & Bobinger, 1996).
Material Science and Gas Sorption
The development of lanthanide-organic frameworks using sulfonate-carboxylate ligands demonstrates the importance of such compounds in creating materials with significant gas sorption, proton conductivity, and luminescent sensing capabilities. These frameworks exhibit notable affinity towards CO2 and C2H2, alongside humidity- and temperature-dependent proton conductivity (Zhou et al., 2016).
Advanced Synthesis Techniques
The reactions of thiophene-2-carboxanilides and related compounds with chlorosulfonic acid have been explored for the synthesis of sulfonyl chlorides and their subsequent reactions with amino acids. This research underlines the versatility of these compounds in synthesizing derivatives for further chemical exploration (El-Sayed, 1998).
Antimicrobial Activity
Some novel thiourea, hydrazine, fused pyrimidine, and 2-(4-substituted)anilinobenzoazole derivatives containing sulfonamido moieties have been synthesized, showing significant antimicrobial activity. These studies suggest the potential of such compounds in developing new antimicrobial agents (El-Gaby, Micky, Taha, & El-Sharief, 2002).
Safety and Hazards
Orientations Futures
Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the research of thiophene derivatives could be focused on exploring their biological activities and developing new synthesis methods.
Mécanisme D'action
Target of Action
The primary target of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid is the Genome polyprotein of the Hepatitis C virus subtype 1b . This protein plays a crucial role in the replication and propagation of the virus.
Mode of Action
It is known to interact with its target, leading to changes that inhibit the function of the genome polyprotein . This interaction disrupts the life cycle of the Hepatitis C virus, preventing its replication and spread.
Result of Action
The primary result of the compound’s action is the inhibition of the Hepatitis C virus’s ability to replicate and spread. This can lead to a decrease in viral load and potentially halt the progression of the disease .
Analyse Biochimique
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-{[(4-Methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not documented . This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Propriétés
IUPAC Name |
3-[(4-methylphenyl)sulfonylamino]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4S2/c1-8-2-4-9(5-3-8)19(16,17)13-10-6-7-18-11(10)12(14)15/h2-7,13H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGTZNNYUCJDJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(SC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(4,7,8-trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2842712.png)



![4,5-bis[(4-methylphenyl)sulfanyl]-N-phenyl-1,3-thiazol-2-amine](/img/structure/B2842716.png)
![1-(1,3-benzodioxol-5-ylcarbonyl)-8'-chloro-1'{H}-spiro[piperidine-4,2'-quinazolin]-4'(3'{H})-one](/img/structure/B2842717.png)

![3,3-diphenyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2842720.png)

![2-[(3-Bromo-4-methoxyphenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B2842722.png)
![4-[(3-Bromobenzyl)thio]-2-(3-chlorophenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2842727.png)
![(4-(4-((1H-imidazol-1-yl)methyl)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2842729.png)
![methyl 3-{2-[2-(isopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2842733.png)
![N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2842734.png)